

CAS number and physical properties of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 8-aminoquinoline-3-carboxylate*

Cat. No.: B1357993

[Get Quote](#)

An In-depth Technical Guide to Ethyl 8-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "**Ethyl 8-aminoquinoline-3-carboxylate**" is not a readily available compound in major chemical databases and lacks extensive documentation in scientific literature. This guide provides information on a structurally similar compound and outlines a plausible synthetic route, as direct experimental data for the target molecule is not publicly available.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of functional groups, such as amino and carboxylate moieties, on the quinoline scaffold can significantly modulate their pharmacological profiles. This guide focuses on the characteristics of **ethyl 8-aminoquinoline-3-carboxylate**, a molecule of interest for further investigation in drug discovery and materials science. Due to the absence of specific data for this compound, we will provide information on a closely related analogue, ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate, to offer insights into its potential physical and chemical properties.

Physicochemical Properties of a Structurally Related Compound

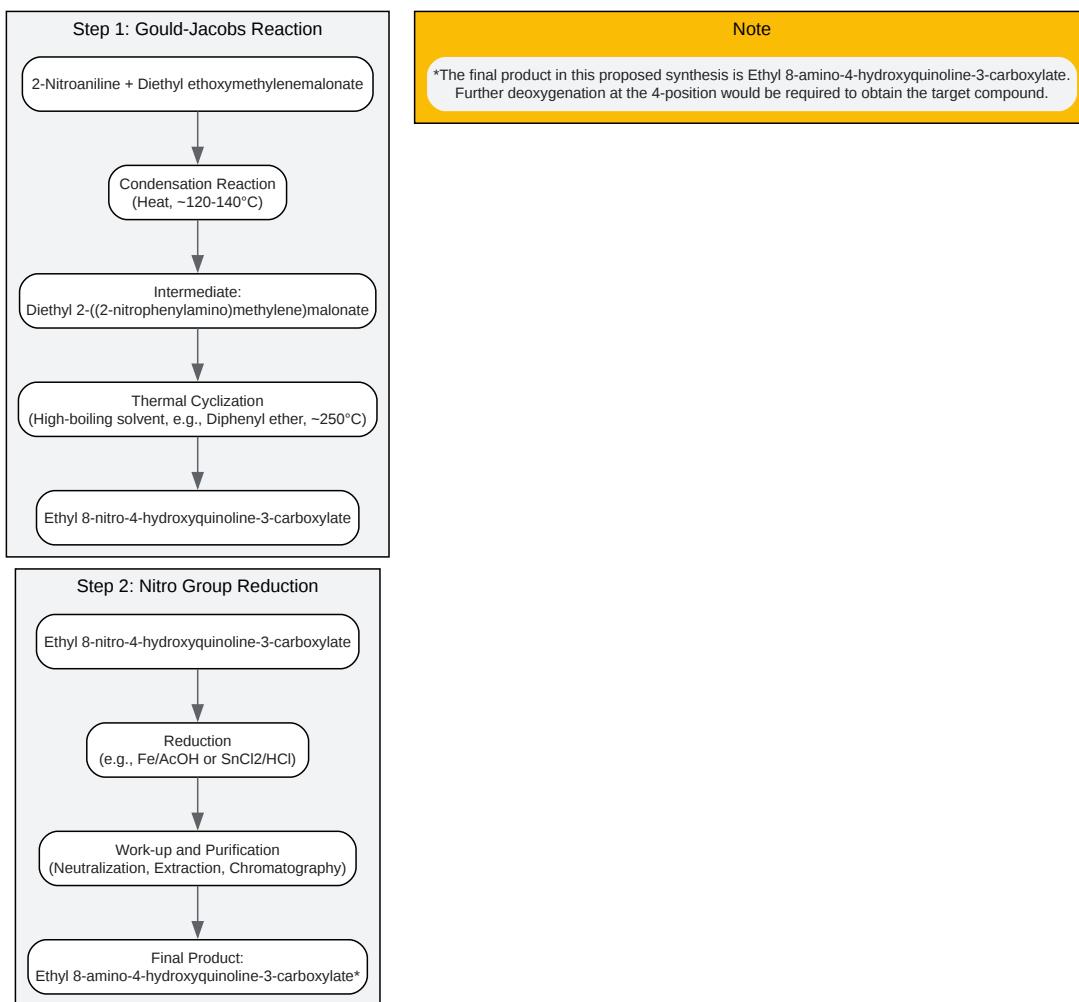
Given the lack of specific data for **Ethyl 8-aminoquinoline-3-carboxylate**, the computed physical properties of ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate (PubChem CID: 159275592) are presented below as a reference.[\[1\]](#) It is crucial to note that these values are for a different, albeit structurally similar, molecule and should be considered as estimations.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃	PubChem [1]
Molecular Weight	232.23 g/mol	PubChem [1]
XLogP3	1.3	PubChem [1]
Hydrogen Bond Donor Count	2	PubChem [1]
Hydrogen Bond Acceptor Count	4	PubChem [1]
Rotatable Bond Count	3	PubChem [1]
Exact Mass	232.08479225 Da	PubChem [1]
Topological Polar Surface Area	81.4 Å ²	PubChem [1]

Proposed Synthetic Pathway

A feasible synthetic route to obtain **Ethyl 8-aminoquinoline-3-carboxylate** can be conceptualized through a two-step process involving the Gould-Jacobs reaction to form the quinoline core, followed by the reduction of a nitro group. This proposed pathway leverages well-established organic chemistry reactions.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Step 1: Synthesis of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate


The initial step would involve the synthesis of the quinoline ring system via the Gould-Jacobs reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This reaction entails the condensation of 2-nitroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Step 2: Reduction of the Nitro Group

The subsequent step is the selective reduction of the nitro group at the 8-position to an amino group. This transformation is commonly achieved using various reducing agents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.^{[7][8][9][10][11]} The choice of reducing agent can be critical to avoid the reduction of the quinoline ring or the ester group.

Below is a diagram illustrating the proposed experimental workflow for the synthesis of **Ethyl 8-aminoquinoline-3-carboxylate**.

Proposed Synthesis of Ethyl 8-aminoquinoline-3-carboxylate

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of an 8-aminoquinoline derivative.

Experimental Protocols

As "Ethyl 8-aminoquinoline-3-carboxylate" is not a well-documented compound, no specific experimental protocols from the literature can be cited. However, a general protocol based on the proposed synthetic pathway is provided below for research purposes.

Protocol for Step 1: Synthesis of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)[3][4]

- Condensation: In a round-bottom flask, equimolar amounts of 2-nitroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 120-140°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Ethanol, a byproduct, is removed under reduced pressure.
- Cyclization: The resulting intermediate, diethyl 2-((2-nitrophenylamino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether. The mixture is heated to approximately 250°C to induce thermal cyclization. The reaction is maintained at this temperature for 30-60 minutes.
- Isolation and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane to remove the high-boiling solvent, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol for Step 2: Reduction of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate[11]

- Reaction Setup: The synthesized ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate is dissolved in a suitable solvent, such as a mixture of ethanol and acetic acid.
- Reduction: Iron powder (an excess, typically 3-5 equivalents) is added portion-wise to the solution while stirring. The reaction mixture is then heated to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.
- Work-up and Purification: The reaction mixture is cooled and filtered to remove the iron residues. The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried

over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways for **Ethyl 8-aminoquinoline-3-carboxylate**. Research into the biological effects of this specific compound would be a novel area of investigation.

Conclusion

While "**Ethyl 8-aminoquinoline-3-carboxylate**" remains a compound with limited available data, this guide provides a comprehensive overview based on the properties of a structurally similar molecule and established synthetic methodologies. The proposed synthetic pathway offers a logical and feasible approach for its preparation, opening avenues for future research into its chemical and biological properties. The information presented herein serves as a valuable resource for researchers and scientists interested in the exploration of novel quinoline derivatives for drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate | C₁₂H₁₂N₂O₃ | CID 159275592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]

- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 9. US3347864A - Production of aminoquinolines - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 10. pubs.acs.org [pubs.acs.org]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [CAS number and physical properties of Ethyl 8-aminoquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357993#cas-number-and-physical-properties-of-ethyl-8-aminoquinoline-3-carboxylate\]](https://www.benchchem.com/product/b1357993#cas-number-and-physical-properties-of-ethyl-8-aminoquinoline-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com